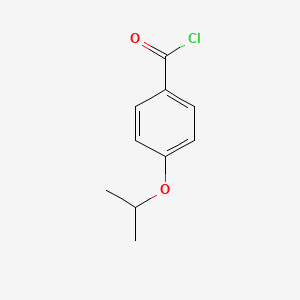

4-Isopropoxybenzoyl chloride

Description

Contextualization within Acyl Halide Chemistry and Aromatic Systems

4-Isopropoxybenzoyl chloride's chemical behavior is defined by its classification as a para-substituted aromatic acyl chloride. rsc.org Acyl halides, characterized by a halogen atom bonded to a carbonyl group (C=O), are highly reactive organic compounds used to form carbon-heteroatom bonds. taylorandfrancis.com The reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles, and the chloride ion's ability to function as an effective leaving group. This inherent reactivity makes it a potent acylating agent for synthesizing esters, amides, and other carbonyl derivatives. ontosight.ai

The compound's aromatic system consists of a benzene (B151609) ring, to which the acyl chloride and an isopropoxy group are attached at the 1 and 4 positions, respectively. The isopropoxy group (–OCH(CH₃)₂) is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, particularly at the ortho and para positions. While the isopropoxy group is para to the acyl chloride, its electron-donating nature can influence the reactivity of the acyl chloride group itself. Studies on substituted benzoyl chlorides show that electron-donating groups can affect the reaction rate, for instance, by stabilizing the transition state during nucleophilic attack. sci-hub.se

The synthesis of this compound is typically achieved by treating 4-isopropoxybenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ontosight.ai This conversion of a carboxylic acid to its more reactive acyl chloride derivative is a fundamental transformation in organic synthesis. ontosight.ai

Significance as a Synthetic Intermediate and Reagent in Contemporary Organic Chemistry Research

The utility of this compound is widespread, serving as a key intermediate in the synthesis of a diverse range of molecules, from pharmaceuticals to specialized polymers. ontosight.ai Its role as a reagent is primarily centered on its ability to introduce the 4-isopropoxybenzoyl moiety into a target structure through acylation reactions.

In medicinal chemistry, derivatives of this compound are explored for potential biological activities, including anti-inflammatory, antimicrobial, or anticancer properties. ontosight.aismolecule.com For example, it can be used to synthesize amide derivatives, such as by reacting it with amino acids or other amine-containing scaffolds, to create new chemical entities for drug discovery programs. smolecule.com Similarly, its reaction with hydrazines can produce hydrazides, which are precursors to various heterocyclic compounds with pharmacological potential. chemicalbook.com

In materials science, this compound is employed in the synthesis of polymers and dyes. ontosight.ai The isopropoxy group can impart specific physical properties, such as solubility and thermal stability, to the resulting materials. Its use in creating liquid crystals and other functional materials is an area of active investigation. The acylation of appropriate substrates with this compound allows for the precise incorporation of this functional group, which can influence the material's final characteristics.

Overview of Research Trajectories Pertaining to this compound

Current research involving this compound is focused on expanding its applications in both medicinal chemistry and materials science. Scientists are continuously exploring new ways to utilize this reagent to construct complex molecular architectures and functional materials.

A significant research trajectory involves its use as a building block for novel therapeutic agents. ontosight.ai The synthesis of complex amides, esters, and ketones using this compound as a starting material remains a key focus. smolecule.com The development of more efficient catalytic systems for these transformations, including those that are more environmentally benign, is an ongoing effort.

Another major research direction is in the field of polymer chemistry. ontosight.ai The incorporation of the 4-isopropoxybenzoyl group into polymer backbones or as a pendant group is being investigated to develop new materials with tailored optical, thermal, and mechanical properties. These materials could find applications in advanced electronics, coatings, and specialty plastics.

Furthermore, there is growing interest in the chemistry of acyl radicals, and acyl halides like this compound can serve as precursors for these reactive species under specific conditions, such as visible-light photoredox catalysis. nih.gov This opens up new avenues for carbon-carbon and carbon-heteroatom bond formation, expanding the synthetic toolkit available to organic chemists.

Properties of this compound

| Property | Value |

| CAS Number | 36823-82-2 chemsrc.com |

| Molecular Formula | C₁₀H₁₁ClO₂ guidechem.com |

| Molecular Weight | 198.65 g/mol alfa-chemistry.com |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Boiling Point | 286.8 °C at 760 mmHg echemi.com |

| Density | 1.146 g/cm³ echemi.com |

| Flash Point | 106.8 °C echemi.com |

| Refractive Index | 1.516 echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRKDQLKRQMYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190292 | |

| Record name | 4-Isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36823-82-2 | |

| Record name | 4-(1-Methylethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36823-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7FP3MOM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Reactions Involving 4 Isopropoxybenzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

4-Isopropoxybenzoyl chloride, as an acyl chloride, is highly reactive towards nucleophilic acyl substitution. coconote.app This class of reactions involves the replacement of the chloride, a leaving group, by a nucleophile. The general mechanism for this transformation is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.com

The accepted pathway for nucleophilic acyl substitution on acyl chlorides is the addition-elimination mechanism. chemistrysteps.com This process is distinct from single-step mechanisms like the SN2 reaction. chemistrysteps.com The reaction proceeds through the formation of a transient tetrahedral intermediate.

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound molecule. chemguide.co.uk This carbon is partially positive due to the electron-withdrawing effects of both the oxygen and chlorine atoms. khanacademy.org The attack leads to the breaking of the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. chemistrysteps.comyoutube.com

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). chemguide.co.uk Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. chemistrysteps.com The final product is a new carbonyl compound where the chloride has been substituted by the incoming nucleophile.

The success of the nucleophilic acyl substitution reaction is heavily dependent on the ability of the substituent to leave. A good leaving group is a weak base, meaning it is stable on its own. libretexts.org The stability of a leaving group can be assessed by the pKa of its conjugate acid. libretexts.org A lower pKa for the conjugate acid corresponds to a more stable leaving group. coconote.app

Chloride (Cl-) is considered an excellent leaving group. byjus.com Its conjugate acid is hydrochloric acid (HCl), which is a very strong acid with a pKa of approximately -7. coconote.app This indicates that the chloride ion is a very weak base and is highly stable, making its departure from the tetrahedral intermediate thermodynamically favorable. thestudentroom.co.uk This high efficacy of chloride as a leaving group contributes to the high reactivity of acyl chlorides, including this compound, in nucleophilic acyl substitution reactions. libretexts.org

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | Conjugate Acid pKa | Leaving Group Ability |

|---|---|---|---|

| Cl⁻ (Chloride) | HCl | ~ -7 | Excellent |

| RCOO⁻ (Carboxylate) | RCOOH | ~ 5 | Moderate |

| RO⁻ (Alkoxide) | ROH | ~ 16-18 | Poor |

Data sourced from various organic chemistry principles. coconote.applibretexts.org

The nature of the nucleophile plays a critical role in the rate and outcome of the substitution reaction. Key factors include the nucleophile's strength and its steric profile.

Nucleophile Strength: Strong nucleophiles are generally required for an effective attack on the carbonyl carbon. coconote.appkhanacademy.org The rate of the addition step, which is often the rate-determining step, is directly influenced by the nucleophile's reactivity. Anions like hydroxide (B78521) (OH⁻) and alkoxides (RO⁻) are strong nucleophiles that react readily with acyl chlorides. Neutral nucleophiles like water (H₂O) and alcohols (ROH) are weaker but can still react, often under neutral or acidic conditions where the carbonyl group may be activated by protonation. youtube.com

Steric Effects: The structure of the nucleophile can also impact the reaction. Steric hindrance, which refers to the spatial arrangement of atoms, can impede the nucleophile's approach to the carbonyl carbon. coconote.appkhanacademy.org For instance, a bulky nucleophile like tert-butoxide ((CH₃)₃CO⁻) may react more slowly than a less hindered one like methoxide (CH₃O⁻) due to the difficulty in accessing the reaction center.

Electrophilic Aromatic Substitution with Aroyl Chlorides (General Context)

Aroyl chlorides, such as this compound, can participate in electrophilic aromatic substitution (EAS) reactions, most notably the Friedel-Crafts acylation. ucalgary.ca In this reaction, the aroyl chloride acts as the source of an electrophile that attacks another aromatic ring. byjus.com The reaction results in the formation of a new carbon-carbon bond and the synthesis of a diaryl ketone. A Lewis acid catalyst is typically required for this transformation. ucalgary.ca

The direct reaction between an aroyl chloride and an aromatic ring is generally not feasible because the aroyl chloride is not electrophilic enough to attack the stable aromatic system. A strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃), is used to generate a much more potent electrophile. ucalgary.cabyjus.com

The Lewis acid coordinates with the chlorine atom of the aroyl chloride, weakening the carbon-chlorine bond. youtube.com This complex can then dissociate to form a highly reactive, resonance-stabilized cation known as an acylium ion (R-C≡O⁺). wikipedia.orgnih.gov

Mechanism of Acylium Ion Formation:

This acylium ion is a powerful electrophile that can then be attacked by the π-electrons of an aromatic ring to initiate the electrophilic aromatic substitution process. youtube.comwikipedia.org

When an electrophilic aromatic substitution reaction occurs on a substituted benzene (B151609) ring, the existing substituent group influences both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. wikipedia.orgvanderbilt.edu Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of reaction. vanderbilt.edu They stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. wikipedia.org

Directing Effects: Activating groups generally direct the incoming electrophile to the ortho and para positions. Most deactivating groups direct to the meta position. studysmarter.co.uk

The isopropoxy group (-OCH(CH₃)₂) on this compound is an alkoxy group. Alkoxy groups are strong activating groups and are ortho-, para-directing . studysmarter.co.uk They activate the ring through a resonance effect, where a lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. youtube.com This effect increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile.

Table 2: Directing Effects of Common Substituents

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -OH, -OR (Alkoxy) | Activating | Ortho, Para |

| -NH₂, -NR₂ | Activating | Ortho, Para |

| -Alkyl (e.g., -CH₃) | Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CN | Deactivating | Meta |

This table provides a general overview of substituent effects in electrophilic aromatic substitution. studysmarter.co.ukyoutube.com

Specific Mechanistic Studies Related to this compound Reactivity

This section delves into the mechanistic details of several key transformations involving this compound, a versatile acyl chloride used in organic synthesis. The reactivity of the acyl chloride group dictates its participation in a variety of reactions, including nucleophilic acyl substitution, and its role as a precursor for generating other reactive intermediates.

Mechanisms of Amide Bond Formation

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of 4-isopropoxybenzamides. This transformation is a classic example of nucleophilic acyl substitution. The generally accepted mechanism proceeds through a tetrahedral intermediate.

The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step forms a transient tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the substituents on both the acyl chloride and the amine. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an effective leaving group. A proton is then removed from the nitrogen atom, typically by another molecule of the amine or an added base, to yield the final, neutral amide product and a hydrochloride salt.

This reaction is often performed under Schotten-Baumann conditions, which involve the use of an aqueous base (like sodium hydroxide) to neutralize the hydrochloric acid (HCl) byproduct as it is formed. tifr.res.in The presence of the base drives the equilibrium towards the product side, resulting in high yields of the amide. tifr.res.in The reaction is typically exothermic and may require cooling to control the reaction rate and prevent side reactions.

Key Mechanistic Steps:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the this compound.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon and formal charges is formed.

Collapse of Intermediate: The intermediate eliminates the chloride ion (Cl-), a good leaving group, to restore the carbonyl group.

Deprotonation: A base removes a proton from the nitrogen atom, resulting in the stable amide product.

| Reactant Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Acyl Chloride | This compound | Electrophile | - |

| Nucleophile | Primary or Secondary Amine (e.g., Aniline, Diethylamine) | Attacks the carbonyl carbon | |

| Base | Sodium hydroxide, Triethylamine, Pyridine (B92270) | Neutralizes HCl byproduct | tifr.res.in |

| Solvent | Dichloromethane, Toluene, Water (in two-phase systems) | Provides medium for the reaction | nih.gov |

Diazo Transfer Mechanisms

While this compound does not directly participate in diazo transfer reactions, it is a crucial precursor for synthesizing substrates that do, particularly 1,3-dicarbonyl compounds. The most common mechanism for this transformation is the Regitz Diazo Transfer. chem-station.comresearchgate.net This reaction involves the transfer of a diazo group (N₂) from a diazo donor, typically a sulfonyl azide like p-toluenesulfonyl azide (tosyl azide), to a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). chem-station.comorganic-chemistry.org

To prepare a suitable substrate, this compound can first be reacted with the enolate of a ketone or ester in a Claisen condensation-type reaction. This produces a β-diketone or a β-keto ester, which contains the required active methylene group.

The mechanism of the subsequent Regitz diazo transfer proceeds as follows:

Deprotonation: A base removes a proton from the active methylene carbon of the 1,3-dicarbonyl compound, creating a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of the sulfonyl azide.

Cyclization/Rearrangement: This leads to the formation of a triazoline intermediate.

Fragmentation: The intermediate is unstable and fragments, typically promoted by the base. This fragmentation eliminates the sulfonamide anion and transfers the diazo group to the carbon of the original active methylene group, yielding the α-diazo-β-dicarbonyl compound. researchgate.net

The resulting diazo compounds are valuable synthetic intermediates, often used as precursors to carbenes for subsequent reactions. chem-station.com

| Reagent Type | Example | Function | Reference |

|---|---|---|---|

| Diazo Acceptor Substrate | 1-(4-isopropoxyphenyl)-1,3-butanedione (a β-diketone) | Active methylene compound | researchgate.net |

| Diazo Transfer Reagent | p-Toluenesulfonyl azide (Tosyl azide), Methanesulfonyl azide | Source of the diazo group | organic-chemistry.org |

| Base | Triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Deprotonates the active methylene group | researchgate.net |

| Solvent | Acetonitrile, Dichloromethane | Reaction medium | nih.gov |

Insertion Reactions (e.g., C-Cl and C-H bond insertion)

The direct involvement of this compound in insertion reactions primarily concerns the activation of its carbon-chlorine (C-Cl) bond. Such reactions are typically catalyzed by transition metals, most notably palladium.

The mechanism for a palladium-catalyzed insertion into the C-Cl bond of an acyl chloride is a key step in many cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. The catalytic cycle generally begins with the oxidative addition of the this compound to a low-valent palladium(0) complex.

Mechanism of C-Cl Bond Insertion (Oxidative Addition):

Formation of Pd(0) Complex: A catalytically active Pd(0) species is generated in situ.

Oxidative Addition: The Pd(0) complex inserts into the C(acyl)-Cl bond of this compound. This is a concerted process that forms a square planar palladium(II) acyl chloride complex. In this step, the oxidation state of the palladium increases from 0 to +2.

Subsequent Steps: Following this insertion, the resulting palladium(II) intermediate can undergo further steps like transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck-type reactions) before a final reductive elimination step regenerates the Pd(0) catalyst and yields the coupled product.

C-H bond insertion reactions are not characteristic of acyl chlorides themselves but rather of carbenes or nitrenes. chem-station.com A diazo compound derived from this compound (as described in section 3.3.2) can be decomposed, for instance by heat, light, or a metal catalyst (e.g., rhodium or copper), to generate a carbene. This highly reactive carbene intermediate can then insert into a C-H bond.

| Component | Example | Role | Reference |

|---|---|---|---|

| Substrate | This compound | Source of C-Cl bond for insertion | - |

| Catalyst Precursor | Pd(PPh₃)₄, PdCl₂(CH₃CN)₂ | Source of the active Pd(0) catalyst | organic-chemistry.org |

| Ligand | XPhos, Triphenylphosphine (PPh₃) | Stabilizes the palladium center and modulates its reactivity | organic-chemistry.org |

| Base | Cesium carbonate (Cs₂CO₃), Triethylamine | Often required in the overall catalytic cycle | organic-chemistry.org |

Applications of 4 Isopropoxybenzoyl Chloride in Complex Organic Synthesis

Construction of Carbon-Carbon Bonds

The primary application of 4-isopropoxybenzoyl chloride in carbon-carbon bond formation involves its use as an electrophile in acylation reactions. These transformations are fundamental in organic synthesis for the construction of ketone frameworks.

Friedel-Crafts Acylations with Aromatic Substrates

The Friedel-Crafts acylation is a classic and effective method for forming aryl ketones, and this compound can serve as the acylating agent in this reaction. In a typical procedure, the acyl chloride reacts with an aromatic compound, such as anisole (B1667542), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic acylium ion, generated from the reaction between this compound and the Lewis acid, is attacked by the electron-rich aromatic ring. This process results in the formation of a diaryl ketone, specifically (4-isopropoxyphenyl)(4-methoxyphenyl)methanone when anisole is used as the substrate. Subsequent aqueous workup liberates the final ketone product. This method provides a direct route to unsymmetrical diaryl ketones bearing the 4-isopropoxyphenyl group.

Ketone Synthesis through Acylation Reactions

Beyond traditional Friedel-Crafts reactions, this compound is employed in other acylation reactions for ketone synthesis. For instance, it can be used in transition metal-catalyzed cross-coupling reactions. While specific examples in top-tier literature are specialized, the compound's structure is amenable to standard organometallic coupling protocols. For example, in a synthesis targeting specific GPR119 receptor agonists, this compound was reacted with a pyrimidinyl-piperidine zinc reagent in a Negishi-type coupling to yield the corresponding ketone. This highlights its utility in constructing complex molecules where milder conditions are required compared to classical Friedel-Crafts acylations.

Generation of α-Chloro Cyclic Ketones via Single-Carbon-Atom Doping (SCAD)

A novel and powerful application of this compound is its use as a substrate in the generation of α-chloro cyclic ketones through a rhodium-catalyzed Single-Carbon-Atom Doping (SCAD) reaction. This transformation utilizes (N-isocyanoimino)triphenylphosphorane as an atomic carbon equivalent.

In this process, this compound is converted into a homologated α-chloro cyclic ketone. The reaction is remarkable for its complexity, involving the formation of four new bonds at the incorporated carbon atom: one C-Cl bond, one C-H bond, and two C-C bonds. Research by Fujimoto and Tobisu demonstrated the versatility of this method with a wide array of acyl chlorides. When this compound was subjected to the optimized reaction conditions, it successfully yielded the corresponding α-chloro indanone derivative.

The table below summarizes the results for this compound in this transformation.

| Starting Material | Product | Yield (%) |

| This compound | 2-Chloro-5-isopropoxy-2,3-dihydro-1H-inden-1-one | 71 |

Reaction conditions: this compound (0.20 mmol), (N-isocyanoimino)triphenylphosphorane (0.20 mmol), THF (1.0 mL), room temperature, 1 h; then Rh₂(OAc)₄ (0.01 mmol), xylene (1.0 mL), 140 °C, 18 h.

Formation of Heterocyclic Scaffolds

The electrophilic nature of this compound makes it a key reagent for the synthesis of important heterocyclic structures, such as oxadiazoles (B1248032) and benzothiazoles, which are prevalent in medicinal chemistry.

Synthesis of Oxadiazole Derivatives

This compound is utilized in the multi-step synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. A common synthetic route involves the acylation of an acid hydrazide. In this sequence, a primary acid hydrazide is first reacted with this compound in the presence of a base like pyridine (B92270) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization, often using a reagent such as phosphorus oxychloride (POCl₃), to furnish the 1,3,4-oxadiazole (B1194373) ring. This methodology allows for the incorporation of the 4-isopropoxyphenyl substituent at one of the positions on the oxadiazole core, leading to compounds investigated for various biological activities.

Incorporation into Benzothiazole (B30560) Derivatives

The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenol (B119425) with an acyl chloride. This compound serves as the acyl component in this reaction to produce 2-(4-isopropoxyphenyl)benzothiazole. The reaction proceeds by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of this compound, forming an amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thiol group onto the amide carbonyl, followed by dehydration, yields the stable benzothiazole ring system. This reaction is often carried out under solvent-free conditions or in a suitable solvent, and provides a direct and efficient route to this important class of heterocyclic compounds.

Phthalazine (B143731) Nucleus Synthesis (as a related example)

The phthalazine core is a prominent heterocyclic scaffold found in numerous biologically active compounds. While direct synthesis from this compound is not extensively documented, a related and highly plausible synthetic strategy involves its use as a key precursor for the formation of a 2-aroylbenzoic acid intermediate, which can then be cyclized to the corresponding phthalazinone derivative.

This synthetic approach typically begins with a Friedel-Crafts acylation of an aromatic substrate, such as benzene (B151609), with this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ketone, 2-(4-isopropoxybenzoyl)benzoic acid, can then undergo condensation with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine. This reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketonic carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring system.

The isopropoxy group in the final phthalazinone structure can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in the design of pharmacologically active agents.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzene, this compound | AlCl₃, CS₂ | 2-(4-Isopropoxybenzoyl)benzoic acid |

| 2 | 2-(4-Isopropoxybenzoyl)benzoic acid | Hydrazine hydrate, Ethanol, Reflux | 4-(4-Isopropoxyphenyl)phthalazin-1(2H)-one |

Precursor in Polymer Chemistry and Material Science

The reactivity of the acyl chloride moiety in this compound makes it a valuable monomer and functionalizing agent in the field of polymer chemistry and material science. Its incorporation into polymer structures can impart desirable properties such as thermal stability, solubility, and specific functionalities.

Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, can be readily modified through esterification or amidation reactions with this compound. acs.org This post-polymerization modification strategy allows for the precise introduction of the 4-isopropoxybenzoyl moiety onto the polymer backbone, thereby altering the material's surface properties, solubility, and potential for further chemical transformations. For instance, the functionalization of a hydroxyl-containing polymer like polyvinyl alcohol or a cellulose (B213188) derivative with this compound would introduce bulky, hydrophobic side chains, which could significantly impact the polymer's interaction with other materials and solvents.

| Polymer Backbone | Functional Group | Reagent | Reaction Type | Resulting Functionality |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | This compound | Esterification | 4-Isopropoxybenzoate ester |

| Poly(ethylene imine) | Amine (-NH₂) | This compound | Amidation | N-(4-Isopropoxybenzoyl) amide |

This compound can serve as a key monomer in the synthesis of advanced polymeric materials like poly(arylene ether ketone)s (PAEKs). One established method for the synthesis of PAEKs is through a Friedel-Crafts acylation polymerization. sigmaaldrich.com In this process, an aromatic ether monomer is reacted with an aromatic diacyl chloride in the presence of a Lewis acid catalyst.

In a hypothetical synthesis, this compound could be used in conjunction with a suitable aromatic diether monomer. The electrophilic acylation reaction would lead to the formation of ketone linkages, creating a poly(arylene ether ketone) backbone with pendant isopropoxy groups. These pendant groups can enhance the polymer's solubility in organic solvents and lower its melting point and glass transition temperature compared to the unsubstituted parent polymer, making it more processable for various applications, including high-performance films and coatings.

| Monomer 1 | Monomer 2 | Catalyst | Polymer Type | Key Linkage |

| Diphenyl ether | This compound | AlCl₃ | Poly(arylene ether ketone) | Ketone |

Utility in Medicinal Chemistry and Agrochemical Research (Focus on Synthetic Strategy)

The 4-isopropoxybenzoyl structural motif is found in a variety of biologically active molecules. This compound, as a reactive precursor, provides a straightforward synthetic route for the incorporation of this key fragment into potential pharmaceutical and agrochemical candidates. guidechem.com

In medicinal chemistry, the synthesis of novel drug candidates often involves the construction of a diverse library of compounds for biological screening. This compound is an ideal reagent for this purpose, enabling the facile acylation of various nucleophilic scaffolds. For example, the reaction of this compound with an amino acid or a peptide can be employed to synthesize N-acylated derivatives. This modification can alter the biological activity, cell permeability, and metabolic stability of the parent molecule.

A common strategy involves the Schotten-Baumann reaction, where this compound is reacted with an amine-containing intermediate in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to yield the corresponding amide. This approach is widely used in the synthesis of pharmaceutical intermediates due to its high efficiency and mild reaction conditions.

| Nucleophilic Intermediate | Reagent | Reaction Condition | Product Class |

| L-Valine | This compound | Schotten-Baumann | N-(4-Isopropoxybenzoyl)-L-valine |

| 4-Aminophenol | This compound | Pyridine, CH₂Cl₂ | N-(4-hydroxyphenyl)-4-isopropoxybenzamide |

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis and evaluation of novel chemical structures. The 4-isopropoxybenzoyl moiety can be a key component in these structures, contributing to their biological activity and environmental fate.

One important class of intermediates in agrochemical synthesis is benzohydrazides, which can be prepared from the corresponding benzoyl chlorides. The reaction of this compound with hydrazine hydrate leads to the formation of 4-isopropoxybenzohydrazide. This intermediate can then be further elaborated, for instance, by condensation with aldehydes or ketones to form N'-substituted benzohydrazides, which have been investigated for their insecticidal and other pesticidal properties. biointerfaceresearch.com

| Reactant | Reagent | Product | Potential Application |

| This compound | Hydrazine hydrate | 4-Isopropoxybenzohydrazide | Precursor for insecticides |

| 4-Isopropoxybenzohydrazide | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-isopropoxybenzohydrazide | Agrochemical candidate |

Design and Synthesis of Bioactive Compounds (e.g., Enzyme Inhibitors, Modulators)

This compound serves as a crucial building block in the design and synthesis of complex organic molecules with potential therapeutic applications. Its utility is particularly evident in the generation of heterocyclic compounds, a class of molecules well-represented in pharmaceuticals due to their diverse biological activities. The isopropoxy group can modulate the lipophilicity and metabolic stability of the final compound, potentially enhancing its pharmacokinetic profile.

One significant application of this compound is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. This is typically achieved through a multi-step reaction sequence starting from 4-isopropoxybenzoic acid, which is converted to this compound. The acid chloride is a highly reactive intermediate that readily undergoes reaction with nucleophiles like thiosemicarbazide. This reaction leads to the formation of an N-acylthiosemicarbazide intermediate, which can then be cyclized, often under acidic conditions, to yield the 5-(4-isopropoxyphenyl)-1,3,4-thiadiazole scaffold.

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525) and is found in numerous bioactive compounds. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. chemmethod.comnih.govjocpr.com The mechanism of action often involves the inhibition of specific enzymes.

For instance, certain 1,3,4-thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrases. nih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer. The synthesis of novel sulfonamide derivatives of 5-amino-1,3,4-thiadiazole has demonstrated potent inhibitory effects on human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). nih.gov While the specific use of the this compound in these particular studies is not detailed, the synthetic strategy is applicable. The 4-isopropoxy moiety could be incorporated to explore its influence on the inhibitory potency and selectivity.

Furthermore, the amino group at the 2-position of the 5-(4-isopropoxyphenyl)-1,3,4-thiadiazole core provides a convenient handle for further structural modifications. This allows for the introduction of various substituents, leading to the generation of a library of compounds for structure-activity relationship (SAR) studies. These studies are essential in optimizing the lead compounds to enhance their biological activity and selectivity towards a specific enzyme or receptor. The synthesis of a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines has been shown to yield compounds with significant antibacterial and antifungal activities. rasayanjournal.co.in

The following table summarizes the types of bioactive compounds that can be conceptually designed and synthesized using this compound as a key intermediate, based on the established bioactivity of the 1,3,4-thiadiazole scaffold.

| Bioactive Compound Class | Target (Example) | Potential Therapeutic Application |

| 5-(4-isopropoxyphenyl)-1,3,4-thiadiazole-2-sulfonamides | Carbonic Anhydrase | Glaucoma, Epilepsy, Cancer |

| 2-Amino-5-(4-isopropoxyphenyl)-1,3,4-thiadiazole Derivatives | Bacterial Enzymes | Antibacterial Agent |

| N-substituted-5-(4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amines | Fungal Enzymes | Antifungal Agent |

The design of these bioactive compounds leverages the structural features of this compound to introduce the 4-isopropoxyphenyl moiety into a known pharmacologically active scaffold. The subsequent evaluation of these novel compounds for their enzyme inhibitory or modulatory activity is a critical step in the drug discovery process.

Catalysis in the Synthesis and Reactions of 4 Isopropoxybenzoyl Chloride

Catalytic Systems for Aroyl Chloride Synthesis

The preparation of aroyl chlorides, including 4-isopropoxybenzoyl chloride, often involves the conversion of the corresponding carboxylic acid. Catalysis is instrumental in activating the carboxylic acid group to facilitate its transformation into the more reactive acyl chloride.

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, and it involves the reaction of an aromatic compound with an acylating agent, such as an aroyl chloride, in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com While this reaction typically consumes the aroyl chloride, the principles of Lewis acid catalysis are central to understanding its formation and reactivity.

In the synthesis of aroyl chlorides from carboxylic acids, reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. Although these reactions can sometimes proceed without a catalyst, the addition of a catalytic amount of a Lewis acid, such as N,N-dimethylformamide (DMF), can significantly accelerate the process. The catalyst activates the chlorinating agent, making it more susceptible to nucleophilic attack by the carboxylic acid.

The mechanism of the Friedel-Crafts acylation reaction itself provides insight into the role of Lewis acids. khanacademy.org The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the aroyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion. masterorganicchemistry.comkhanacademy.org This acylium ion is the key intermediate that then undergoes electrophilic aromatic substitution with an arene. organic-chemistry.org The catalyst is regenerated in the final step of the reaction.

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula | Typical Application |

| Aluminum Chloride | AlCl₃ | Widely used, highly active catalyst for various acylations. nih.gov |

| Ferric Chloride | FeCl₃ | A milder alternative to AlCl₃, useful for sensitive substrates. |

| Boron Trifluoride | BF₃ | Often used in combination with other reagents or as a gas. nih.gov |

| Titanium Tetrachloride | TiCl₄ | Effective catalyst, particularly for reactions requiring moderate conditions. nih.gov |

| Zinc Chloride | ZnCl₂ | A mild Lewis acid, suitable for specific acylation reactions. |

This table presents a selection of common Lewis acids and their general applications in Friedel-Crafts acylation reactions.

The choice of Lewis acid can influence the outcome of the reaction, with stronger Lewis acids like AlCl₃ often leading to higher reactivity. nih.gov However, the use of stoichiometric amounts of these catalysts can lead to significant waste generation. Consequently, the development of catalytic Friedel-Crafts acylation reactions using sub-stoichiometric amounts of Lewis acids or more environmentally benign catalysts is an active area of research. nih.gov

Catalytic Approaches for Derivatization of this compound

Once synthesized, this compound serves as a versatile building block for the introduction of the 4-isopropoxybenzoyl moiety into various molecules. Catalysis is essential for controlling the regioselectivity and stereoselectivity of these derivatization reactions, leading to the efficient synthesis of complex target molecules.

Transition metal catalysis has emerged as a powerful tool for the derivatization of aroyl chlorides. Palladium-catalyzed cross-coupling reactions, for instance, enable the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions typically involve the oxidative addition of the aroyl chloride to a low-valent transition metal complex, followed by transmetalation and reductive elimination to afford the desired product.

Rhodium catalysts have also shown significant utility in reactions involving aroyl chlorides. nih.gov Rhodium-catalyzed C-H activation and functionalization reactions, for example, allow for the direct arylation of various substrates with aroyl chlorides, providing a more atom-economical approach compared to traditional cross-coupling methods. nih.govnih.gov These reactions proceed through the formation of a rhodacyclic intermediate, which then reacts with the coupling partner.

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and often stereoselective alternative to metal-based catalysis. In the context of this compound, organocatalysts can be employed to promote various acylation reactions. For example, chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives can catalyze the enantioselective acylation of alcohols and amines, leading to the formation of chiral esters and amides.

N-heterocyclic carbenes (NHCs) are another class of versatile organocatalysts that can activate aroyl chlorides for various transformations. beilstein-journals.org NHCs can react with aroyl chlorides to form acyl azolium intermediates, which are highly reactive electrophiles capable of participating in a range of reactions, including cycloadditions and annulations. beilstein-journals.org

To address challenges associated with catalyst separation and recycling, significant effort has been devoted to the development of supported and immobilized catalyst systems. mdpi.com These systems involve the attachment of a homogeneous catalyst to a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. Immobilization facilitates the recovery of the catalyst from the reaction mixture by simple filtration, allowing for its reuse in subsequent reaction cycles.

Supported ionic liquid phase (SILP) catalysts, where a catalytically active ionic liquid is immobilized on a solid support, have also shown promise in various transformations. mdpi.com These systems can enhance catalyst stability and activity while providing the benefits of heterogeneous catalysis. mdpi.com For instance, a rhodium catalyst immobilized in an ionic liquid on a solid support could be used for the continuous flow hydrogenation or carbonylation of derivatives of this compound. mdpi.com

Enantioselective and Diastereoselective Transformations Promoted by Catalysis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Catalysis provides the most efficient means to achieve high levels of enantioselectivity and diastereoselectivity in chemical transformations.

In the context of this compound, chiral catalysts can be used to control the stereochemical outcome of its reactions. For example, the enantioselective reduction of a ketone derived from this compound can be achieved using a chiral borane (B79455) reagent or a transition metal complex with a chiral ligand.

Furthermore, catalytic asymmetric reactions involving this compound as a substrate can lead to the formation of valuable chiral building blocks. For instance, a chiral Lewis acid could catalyze the enantioselective addition of a nucleophile to the carbonyl group of this compound, affording a chiral tertiary alcohol. Similarly, organocatalytic methods can be employed for the enantioselective functionalization of molecules using this compound. harvard.edu

Computational Chemistry and Theoretical Studies of 4 Isopropoxybenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure Analysis

A computational study of 4-isopropoxybenzoyl chloride would begin with quantum chemical calculations to analyze its electronic structure. This would involve methods like Density Functional Theory (DFT) to provide insights into the arrangement and energies of its electrons.

Molecular Orbital Analysis and Frontier Orbitals

A key aspect of this analysis would be the examination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the reactivity of this compound. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. However, specific values and visualizations for this compound are not available in the current body of research.

Charge Distribution and Electrostatic Potentials

Furthermore, quantum chemical calculations would be employed to determine the charge distribution across the this compound molecule. This would involve calculating atomic charges to identify electron-rich and electron-deficient regions. An electrostatic potential map would visually represent these areas, highlighting the electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other reagents. Without dedicated studies, these specific electronic characteristics remain unquantified.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve modeling its reactions to understand the underlying mechanisms at a molecular level.

Transition State Characterization and Energy Barrier Calculations

A significant part of this investigation would be the identification and characterization of transition states for reactions involving this compound. By calculating the energy barriers associated with these transition states, researchers can predict reaction rates and determine the most likely reaction pathways. Such computational data is currently unavailable for this compound.

Investigation of Reactive Intermediates

Computational studies would also focus on identifying and analyzing any reactive intermediates that may form during reactions of this compound. Understanding the stability and structure of these intermediates is essential for a complete picture of the reaction mechanism. This area of its chemistry remains to be explored through computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To complement quantum chemical calculations, molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound. MD simulations would provide insights into the molecule's conformational flexibility and how it interacts with other molecules, such as solvents or reactants, over time. This would be crucial for understanding its behavior in a realistic chemical environment. Regrettably, no such simulation data has been published.

Predictive Modeling for Chemical Reactivity and Selectivity of this compound

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. Through various modeling techniques, it is possible to gain insights into reaction mechanisms, transition states, and the factors that govern the outcome of chemical transformations. These predictive models are invaluable for designing new synthetic routes, optimizing reaction conditions, and understanding the intrinsic properties of the molecule.

The reactivity of this compound is largely dictated by the electrophilicity of the carbonyl carbon, which is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The isopropoxy group at the para position is an electron-donating group due to the resonance effect of the oxygen lone pairs, which can delocalize into the aromatic system. This electron donation reduces the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride. However, the isopropoxy group can also stabilize the transition state of certain reactions, leading to specific selectivity patterns.

Predictive modeling for this compound often employs quantum mechanical methods, such as Density Functional Theory (DFT), to calculate various molecular properties. These calculations can provide detailed information about the electron distribution, molecular orbitals, and potential energy surfaces of reacting systems. For instance, by calculating the energies of reactants, transition states, and products, the activation energy barriers for different reaction pathways can be determined. A lower activation energy barrier indicates a more favorable reaction pathway.

For example, in a nucleophilic acyl substitution reaction, DFT calculations can be used to model the attack of a nucleophile on the carbonyl carbon of this compound. These models can predict the relative rates of reaction with different nucleophiles and the regioselectivity of the reaction with unsymmetrical nucleophiles. The table below illustrates the type of data that can be generated from such computational studies to predict the reactivity of this compound with different nucleophiles.

| Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|

| Ammonia | 12.5 | Fast |

| Methanol (B129727) | 15.2 | Moderate |

| Water | 18.9 | Slow |

Furthermore, predictive models can be developed to understand the selectivity of reactions involving this compound. For instance, in Friedel-Crafts acylation reactions with substituted aromatic compounds, computational models can predict the preferred position of acylation (ortho, meta, or para) by calculating the energies of the possible intermediates and transition states.

Quantitative Structure-Activity Relationship (QSAR) models can also be applied to predict the reactivity of a series of substituted benzoyl chlorides, including this compound. These models establish a mathematical relationship between the chemical structure and the reactivity of the compounds. By using descriptors that quantify the electronic and steric properties of the substituents, such as Hammett parameters, it is possible to build a predictive model for the reaction rates. The table below shows relevant parameters for the isopropoxy group that would be used in such predictive models.

| Parameter | Value | Significance |

|---|---|---|

| Hammett Constant (σp) | -0.48 | Indicates a strong electron-donating effect at the para position. |

| Taft Steric Parameter (Es) | -0.47 | Quantifies the steric bulk of the isopropoxy group. |

Derivatives and Analogues of 4 Isopropoxybenzoyl Chloride in Academic Research

Structural Modifications and Their Synthetic Implications

The core structure of 4-isopropoxybenzoyl chloride can be systematically altered to fine-tune its chemical properties. These modifications typically involve the introduction of different functional groups onto the benzene (B151609) ring or variation of the existing alkoxy group. Such changes influence the electronic and steric environment of the acyl chloride moiety, thereby affecting its reactivity and suitability for specific synthetic applications.

The introduction of halogen atoms (F, Cl, Br, I) to the benzoyl chloride framework is a common strategy to modulate its chemical properties. Halogenation can be achieved through various methods, including the direct chlorination of substituted benzaldehydes. google.com A process for preparing substituted benzoyl chlorides, including halogenated variants, involves reacting the corresponding benzaldehyde with a chlorinating agent in the presence of a free-radical initiator. google.com This method is advantageous for producing specific isomers. For instance, 4-chlorobenzoyl chloride is a known precursor for high-performance polymers. wikipedia.org

Another significant synthetic route involves the partial hydrolysis of benzotrichlorides. google.comgoogle.com For example, 4-chlorobenzoyl chloride can be prepared by treating 4-chlorobenzotrichloride with water in the presence of a Lewis acid like ferric chloride (FeCl₃) at temperatures below 80°C. google.com

The position and number of fluorine atoms on the phenyl ring can influence molecular arrangements and intermolecular interactions in the solid state. researchgate.net Research on fluorinated benzoyl chlorides has shown that interactions such as C-H···F, C-H···O, and halogen-halogen contacts (F···F, Cl···F) play a crucial role in their crystal packing. researchgate.net These structural insights are valuable for crystal engineering and materials science.

Table 1: Synthesis of Halogenated Benzoyl Chlorides

| Compound Name | Halogen Substituent(s) | Precursor | Synthetic Method |

|---|---|---|---|

| 4-Fluorobenzoyl chloride | 4-F | 4-Fluorobenzaldehyde | Chlorination google.com |

| 3-Chlorobenzoyl chloride | 3-Cl | Benzoyl chloride | Selective chlorination google.com |

| 4-Chlorobenzoyl chloride | 4-Cl | 4-Chlorobenzotrichloride | Partial hydrolysis with water and FeCl₃ google.com |

The attachment of alkyl groups to the benzene ring of benzoyl chloride is another key structural modification. These derivatives are valuable intermediates in the synthesis of a range of organic molecules, including those with liquid crystalline (mesomorphic) properties. orgsyn.org

A well-established method for preparing 4-alkylbenzoyl chlorides involves the Friedel-Crafts acylation of an alkylbenzene followed by oxidation and chlorination, though this can lead to isomeric mixtures. orgsyn.org A more direct, one-step synthesis from 4-alkylbenzoic acids provides good yields of isomerically pure 4-alkylbenzoyl chlorides. orgsyn.org These compounds serve as starting materials for aromatic aldehydes and nitriles. orgsyn.org For example, 4-ethylbenzoyl chloride has been used in the synthesis of N-Benzoyl-2-hydroxybenzamides, which have been studied for their biological activity. nih.gov

The synthesis can also be achieved by reacting an aromatic aldehyde, such as 4-methylbenzaldehyde, with chlorine in the liquid phase in the presence of an inert gas. googleapis.com

Table 2: Applications of Alkyl-Substituted Benzoyl Chlorides

| Compound Name | Alkyl Substituent | Key Synthetic Application |

|---|---|---|

| 4-Methylbenzyl chloride | 4-CH₃ | Used to study chemical reactivity and mutagenicity nih.gov |

| 4-Ethylbenzoyl chloride | 4-C₂H₅ | Synthesis of N-Benzoyl-2-hydroxybenzamides nih.gov |

| 4-Pentylbenzoyl chloride | 4-C₅H₁₁ | Intermediate for diaryl esters with mesomorphic properties orgsyn.org |

While this compound is the focus, analogues with different alkoxy groups (e.g., methoxy, ethoxy, butoxy) are also synthetically important. The nature of the alkoxy group—its size, branching, and length—can influence the solubility, reactivity, and physical properties of the resulting compounds.

The general synthetic routes for these compounds are similar to those for other substituted benzoyl chlorides, often starting from the corresponding alkoxy-substituted benzoic acid or benzaldehyde. google.comchemicalbook.com For instance, a general process for preparing substituted benzoyl chlorides allows for R to be a (C₁-C₄)alkoxy group, indicating that variations from methoxy to butoxy are well-contemplated in synthetic schemes. google.com These alkoxy-substituted benzoyl chlorides are precursors to a wide range of esters and amides, where the alkoxy tail can be tailored for specific applications, such as in pharmaceuticals or materials science.

Comparative Reactivity Studies of Analogues

The reactivity of benzoyl chloride and its analogues in nucleophilic acyl substitution is heavily influenced by the electronic nature of the substituents on the aromatic ring. pearson.com Benzoyl chloride itself is generally less reactive than aliphatic acyl chlorides like acetyl chloride. askfilo.com This reduced reactivity is attributed to the resonance stabilization between the carbonyl group and the benzene ring, which delocalizes the partial positive charge on the carbonyl carbon, making it a less potent electrophile. askfilo.com

Studies comparing substituted benzyl (B1604629) chlorides (which are structurally related and provide insight into electronic effects) have shown clear reactivity trends. For example, in reactions with 4-(p-nitrobenzyl)-pyridine, the reactivity order was found to be benzyl bromide > p-methylbenzyl chloride > benzyl chloride > p-nitrobenzyl chloride. nih.gov

An electron-donating group like the methyl group (p-methylbenzyl chloride) can slightly increase reactivity compared to the unsubstituted benzyl chloride in some contexts, though its effect can be complex.

An electron-withdrawing group like the nitro group (p-nitrobenzyl chloride) significantly decreases the reactivity of the benzylic carbon towards nucleophilic attack by destabilizing the transition state.

Applying these principles to benzoyl chloride analogues:

Alkyl and Alkoxy Groups: Electron-donating groups like alkyl and alkoxy groups at the para position (as in this compound) increase the electron density of the benzene ring. Through resonance, this electron density can be donated to the carbonyl group, which reduces its electrophilicity and thus decreases its reactivity toward nucleophiles compared to unsubstituted benzoyl chloride.

Halogen Groups: Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing but can be resonance-donating. For chlorine and bromine, the inductive effect typically dominates, making the carbonyl carbon more electrophilic and increasing the compound's reactivity.

Table 3: Comparative Reactivity of Benzoyl Chloride Analogues

| Analogue | Key Structural Feature | Predicted Relative Reactivity vs. Benzoyl Chloride | Explanation (Electronic Effect) |

|---|---|---|---|

| 4-Nitrobenzoyl chloride | Strong electron-withdrawing group (-NO₂) | Higher | Inductive and resonance withdrawal increases carbonyl carbon electrophilicity. |

| 4-Chlorobenzoyl chloride | Electron-withdrawing halogen (-Cl) | Higher | Inductive withdrawal outweighs weak resonance donation, increasing electrophilicity. |

| 4-Methylbenzoyl chloride | Electron-donating group (-CH₃) | Lower | Inductive and hyperconjugation donation decreases carbonyl carbon electrophilicity. |

Structure-Activity Relationship (SAR) Studies in Related Compounds (from a synthetic perspective)

From a synthetic perspective, Structure-Activity Relationship (SAR) studies focus on how the molecular structure of a reagent or building block affects the outcome of a chemical reaction, such as yield, selectivity, or reaction rate. For derivatives of this compound, these relationships are critical for their effective use as chemical intermediates. orgsyn.orgnih.gov

The utility of 4-alkylbenzoyl chlorides as intermediates for preparing diaryl esters with mesomorphic (liquid crystal) properties is a direct example of a structure-property relationship. orgsyn.org The length and structure of the alkyl chain are systematically varied to control the phase transition temperatures and other physical properties of the final liquid crystal product. This demonstrates how a structural modification (the alkyl group) directly influences the "activity" or suitability of the molecule for a specific material application. orgsyn.org

In the synthesis of biologically active molecules, the substituents on the benzoyl chloride ring can influence not only the final biological activity but also the synthetic pathway itself. For example, in the preparation of N-Benzoyl-2-hydroxybenzamides, the use of different substituted benzoyl chlorides (e.g., 4-ethylbenzoyl chloride) allows for the systematic exploration of how different groups affect the properties of the final product. nih.gov The reactivity of the substituted benzoyl chloride dictates the necessary reaction conditions (temperature, time, catalyst) for the acylation step. Electron-withdrawing groups may allow for milder conditions, while electron-donating groups might require more forcing conditions to achieve a good yield.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Protocols

The traditional synthesis of acyl chlorides, including 4-isopropoxybenzoyl chloride, often involves the use of hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts such as sulfur dioxide and hydrogen chloride. A significant future research direction is the development of more sustainable and environmentally friendly synthetic protocols.

Green chemistry principles are increasingly being applied to the synthesis of acyl chlorides. This includes the exploration of alternative chlorinating agents that are less hazardous and have a higher atom economy. Research is also focused on developing catalytic methods that can replace stoichiometric reagents, thereby reducing waste generation. For instance, the use of solid-supported reagents or catalytic systems that can be easily recovered and reused is a promising area. Furthermore, the use of greener solvents, or even solvent-free reaction conditions, is being investigated to minimize the environmental impact of the synthesis process. The goal is to develop synthetic routes to this compound that are not only efficient but also align with the principles of sustainable chemistry.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The reactions of this compound, particularly Friedel-Crafts acylation, are often catalyzed by Lewis acids such as aluminum chloride. While effective, these catalysts are required in stoichiometric amounts and can lead to the formation of significant waste during workup. Future research will undoubtedly focus on the development of novel catalytic systems that offer enhanced efficiency and selectivity.

Heterogeneous catalysts, such as zeolites, clays, and metal oxides, are being explored as reusable alternatives to traditional Lewis acids. chemistrysteps.com These solid acid catalysts can be easily separated from the reaction mixture, simplifying product purification and reducing waste. chemistrysteps.com Moreover, there is a growing interest in the use of more environmentally benign metal triflates as catalysts for acylation reactions. The development of catalysts that can operate under milder reaction conditions and offer high regioselectivity will be a key area of investigation. For a molecule with the specific electronic and steric properties of this compound, tailoring catalytic systems to achieve optimal performance will be a significant research endeavor.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. In the context of this compound, these technologies can be applied to various aspects of its synthesis and reactivity. ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of reactions involving this compound with different nucleophiles or under various conditions. researchgate.net This predictive capability can significantly reduce the amount of empirical experimentation required, saving time and resources.

Applications in Emerging Fields of Chemical Science

While this compound has established applications, its unique combination of a reactive acyl chloride group and an isopropoxy substituent makes it a candidate for use in emerging fields of chemical science. The isopropoxy group can influence the electronic properties and solubility of molecules, which could be advantageous in the design of new functional materials.

For example, in the field of organic electronics, derivatives of this compound could be explored as building blocks for new organic semiconductors or components of organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through the para-alkoxy substituent is a valuable feature in this context. Similarly, in the development of advanced polymers, this compound could be used to introduce specific functionalities that impart desired properties such as thermal stability, liquid crystallinity, or specific optical characteristics.

Advanced Mechanistic Investigations Employing State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound can pave the way for more controlled and efficient chemical transformations. Future research will likely involve the use of state-of-the-art analytical and computational techniques to probe the intricate details of its reactions.

For instance, advanced spectroscopic techniques, such as in-situ infrared and NMR spectroscopy, can be used to monitor the progress of reactions in real-time, providing valuable insights into the formation of intermediates and transition states. Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to model reaction pathways and elucidate the factors that govern reactivity and selectivity. These advanced mechanistic studies will not only enhance our fundamental understanding of the chemistry of this compound but also guide the development of new synthetic methodologies and applications.

Q & A

Basic: What safety precautions are essential when handling 4-isopropoxybenzoyl chloride in laboratory settings?

Answer:

this compound is corrosive and requires strict safety protocols. Key measures include:

- Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors or aerosols. Respiratory protection (e.g., NIOSH-approved masks) is advised for high-concentration exposure .

- Emergency Protocols: Immediate rinsing with water for 15+ minutes is critical for skin/eye exposure. Contaminated clothing must be removed promptly .

- Storage: Store in dry, corrosion-resistant containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Avoid proximity to oxidizers or moisture .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

Two primary routes are documented:

Friedel-Crafts Acylation: Reacting isopropoxybenzene with phosgene (COCl₂) or oxalyl chloride in the presence of AlCl₃ .

Chlorination of Carboxylic Acids: Treating 4-isopropoxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Excess SOCl₂ is removed via distillation .

Key Considerations: Monitor reaction completion using TLC or FTIR to confirm acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .

Advanced: How can reaction conditions be optimized for acylating heterocycles (e.g., oxadiazoles) using this compound?

Answer:

- Catalytic Base: Use pyridine (1.1–1.4 eq.) to neutralize HCl byproducts, enhancing nucleophilic attack efficiency .

- Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) improve solubility. Avoid protic solvents to prevent premature hydrolysis.

- Temperature Control: Reactions typically proceed at 0–25°C. Elevated temperatures may degrade sensitive substrates.

- Yield Improvement: Purify via column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate products (reported yields: 12–18% for oxadiazole derivatives) .

Advanced: How should researchers address contradictory NMR data during structural characterization of this compound derivatives?

Answer:

- Signal Assignment: Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations). For example, the isopropoxy group’s methine proton appears as a heptet at δ 4.73 ppm in DMSO-d₆ .

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., hydrolyzed acids). Adjust reaction stoichiometry or drying protocols if impurities exceed 5% .

- Solvent Effects: Note that chemical shifts vary with solvent (e.g., δ 7.05–7.03 ppm for aromatic protons in DMSO vs. CDCl₃) .

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

- Chromatography: HPLC with UV detection (retention time: ~12–13 min) confirms purity (>95%) .

- Spectroscopy:

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 378.0) corroborates molecular weight .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Simulate electrophilicity at the carbonyl carbon to predict nucleophilic attack sites. The LUMO energy correlates with reactivity toward amines or alcohols .

- Solvent Modeling: Use COSMO-RS to assess solvent effects on reaction rates. Polar solvents stabilize transition states in SN² mechanisms .

- Docking Studies: In medicinal chemistry, model interactions with target enzymes (e.g., Ca²⁺/calmodulin) to guide derivative design .

Basic: What are the best practices for long-term storage and disposal of this compound?

Answer:

- Storage: Keep in amber glass bottles under nitrogen at 2–8°C. Regularly inspect containers for leaks or corrosion .

- Disposal: Neutralize with aqueous sodium bicarbonate (excess) in a fume hood, then incinerate as hazardous waste. Comply with EPA (40 CFR Part 261) or EU (91/156/EEC) regulations .

Advanced: What decomposition pathways occur under varying environmental conditions, and how can they be mitigated?

Answer:

- Hydrolysis: Reacts with moisture to form 4-isopropoxybenzoic acid and HCl. Use molecular sieves or anhydrous MgSO₄ during synthesis to minimize degradation .

- Thermal Decomposition: At >100°C, generates CO, CO₂, and chlorinated byproducts. Avoid open flames and store away from heat sources .

- Photolysis: UV exposure accelerates free radical formation. Store in opaque containers and conduct reactions under inert light .

Advanced: How do regulatory frameworks (e.g., REACH, OSHA) impact the use of this compound in academic research?

Answer:

- OSHA Compliance: Adhere to 29 CFR 1910.1200 for hazard communication. Maintain SDS sheets and train personnel on spill response .

- REACH: While not listed under Annex XIV (Authorization List), monitor updates for SVHC (Substances of Very High Concern) classifications. Document use volumes for annual reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.